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Compound of Interest

Compound Name: Indatraline hydrochloride

Cat. No.: B1671864 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indatraline hydrochloride (also known as Lu 19-005) is a potent, non-selective

monoamine transporter inhibitor.[1] It effectively blocks the reuptake of serotonin (5-HT),

dopamine (DA), and norepinephrine (NE) by binding to their respective transporters: SERT,

DAT, and NET.[2] Due to its action as a triple reuptake inhibitor with a slow onset and long

duration of action compared to substances like cocaine, indatraline is a valuable

pharmacological tool for neurochemical profiling.[1][3][4] It is frequently used in preclinical

research to study the roles of monoamine systems in various neurological and psychiatric

conditions, including depression and substance use disorders.[3][5] Recent studies have also

uncovered its role in inducing autophagy through the mTOR signaling pathway, suggesting its

potential in research beyond monoamine transport.[6]

These application notes provide an overview of indatraline hydrochloride's properties and

detailed protocols for its use in key neurochemical profiling experiments.

Physicochemical Properties and Solubility
A clear understanding of indatraline hydrochloride's physical and chemical characteristics is

essential for accurate and reproducible experimental design.
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Property Value Reference

Chemical Name

(1R,3S)-rel-3-(3,4-

Dichlorophenyl)-2,3-dihydro-N-

methyl-1H-inden-1-amine

hydrochloride

[2]

Alternative Names Lu 19-005 [1]

Molecular Weight 328.67 g/mol [2]

Formula C₁₆H₁₅Cl₂N·HCl [2]

CAS Number 96850-13-4 [2]

Purity ≥98% (by HPLC) [2]

Appearance White to off-white solid N/A

Storage Desiccate at room temperature [2]

Solubility

Soluble to 10 mM in water

(with gentle warming) and to

100 mM in DMSO.

[2]

Mechanism of Action: Monoamine Transporter
Inhibition
Indatraline exerts its primary effect by inhibiting the reuptake of dopamine, serotonin, and

norepinephrine from the synaptic cleft back into the presynaptic neuron. This action increases

the concentration and prolongs the activity of these neurotransmitters in the synapse.
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Caption: Indatraline blocks DAT, SERT, and NET, increasing synaptic neurotransmitter levels.

Application 1: In Vitro Neurotransmitter Transporter
Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for its

target receptors or transporters. Indatraline's high affinity for all three monoamine transporters

can be quantified using this method.

Quantitative Data: Binding Affinities (Kᵢ)
The inhibitory constant (Kᵢ) represents the concentration of a ligand that will bind to half the

available binding sites at equilibrium. Lower Kᵢ values indicate higher binding affinity.
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Compound DAT Kᵢ (nM) SERT Kᵢ (nM) NET Kᵢ (nM) Reference

Indatraline 1.7 0.42 5.8 [2]

4-Methoxy

Indatraline (13a)
1.7 63 27 [7]

5-Methoxy

Indatraline (13b)
9.4 6.5 76.5 [7]

6-Methoxy

Indatraline (13c)
11.6 1.1 15 [7]

(-)-HY038

(hydroxy-analog)
3.2 - 20 [8]

(+)-HY038

(hydroxy-analog)
32 - 159 [8]

Experimental Protocol: Radioligand Binding Assay
This protocol is a representative method for determining the Kᵢ of indatraline for DAT, SERT,

and NET using rat brain tissue. The method is based on competitive displacement of a specific

radioligand.[7]

1. Materials and Reagents:

Indatraline hydrochloride stock solution (e.g., 1 mM in DMSO).

Radioligands: [¹²⁵I]RTI-55 (for DAT and SERT), [³H]nisoxetine (for NET).[7]

Non-specific binding agents: Benztropine (for DAT), Citalopram (for SERT), Desipramine (for

NET).

Tissue source: Rat striatum (for DAT), frontal cortex (for SERT), or hippocampus (for NET).

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Scintillation fluid and vials.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 19 Tech Support

https://www.tocris.com/products/indatraline-hydrochloride_1588
https://pubs.acs.org/doi/pdf/10.1021/jm000329v?ref=article_openPDF
https://pubs.acs.org/doi/pdf/10.1021/jm000329v?ref=article_openPDF
https://pubs.acs.org/doi/pdf/10.1021/jm000329v?ref=article_openPDF
https://pubmed.ncbi.nlm.nih.gov/11179849/
https://pubmed.ncbi.nlm.nih.gov/11179849/
https://pubs.acs.org/doi/pdf/10.1021/jm000329v?ref=article_openPDF
https://www.benchchem.com/product/b1671864?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/jm000329v?ref=article_openPDF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glass fiber filters (e.g., Whatman GF/B).

Filtration manifold and vacuum pump.

Scintillation counter.

2. Membrane Preparation:

Dissect the desired brain region on ice.

Homogenize the tissue in ice-cold assay buffer using a Polytron homogenizer.

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.

Resuspend the final pellet in assay buffer to a final protein concentration of 100-200 µg/mL

(determined by Bradford or BCA assay).

3. Binding Assay:

Set up assay tubes in triplicate for total binding, non-specific binding, and competitor

(Indatraline) concentrations.

Add assay buffer to each tube.

For competitor tubes, add varying concentrations of indatraline (e.g., 10⁻¹¹ to 10⁻⁵ M).

For non-specific binding tubes, add a high concentration of the appropriate non-specific

agent (e.g., 10 µM benztropine for DAT).

Add the radioligand to all tubes at a concentration near its Kₔ (e.g., ~50 pM for [¹²⁵I]RTI-55).

Add the membrane preparation to initiate the binding reaction.

Incubate for 60-90 minutes at room temperature.

4. Separation and Counting:
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Rapidly terminate the reaction by vacuum filtration through glass fiber filters.

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and vortex.

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

5. Data Analysis:

Calculate specific binding by subtracting non-specific CPM from total CPM.

Plot the percentage of specific binding against the log concentration of indatraline.

Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ),

where [L] is the radioligand concentration and Kₔ is its dissociation constant.
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Caption: Workflow for a competitive radioligand binding assay to determine Kᵢ values.
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Application 2: In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters and

their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[9]

Administering indatraline allows researchers to observe its direct impact on synaptic

concentrations of DA, 5-HT, and NE in real-time.

Experimental Protocol: Microdialysis in Rats
This protocol describes the measurement of extracellular dopamine in the nucleus accumbens

of a rat following systemic administration of indatraline.

1. Materials and Reagents:

Indatraline hydrochloride dissolved in sterile saline or vehicle.

Stereotaxic apparatus for surgery.

Microdialysis probes (e.g., CMA 12) with appropriate membrane length and cutoff.

Microinfusion pump and liquid switch.

Fraction collector (refrigerated).

Artificial cerebrospinal fluid (aCSF), filtered and degassed (e.g., 147 mM NaCl, 2.7 mM KCl,

1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4).

HPLC system with electrochemical detection (HPLC-ED) for monoamine analysis.

2. Surgical Procedure:

Anesthetize the rat (e.g., with isoflurane) and place it in the stereotaxic frame.

Surgically expose the skull and drill a small hole over the target brain region (e.g., nucleus

accumbens).

Slowly lower a guide cannula to the correct stereotaxic coordinates.

Secure the cannula to the skull with dental cement and anchor screws.
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Allow the animal to recover for 5-7 days post-surgery.

3. Microdialysis Experiment:

On the day of the experiment, place the rat in a testing chamber that allows free movement.

Gently insert the microdialysis probe through the guide cannula into the target brain region.

Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[10]

Allow a 90-120 minute equilibration period.

Collect baseline samples every 20 minutes for at least one hour to ensure stable

neurotransmitter levels.

Administer indatraline hydrochloride (e.g., 0.1 - 1.0 mg/kg, intraperitoneally).[3]

Continue collecting dialysate samples every 20 minutes for 2-3 hours post-injection.

4. Sample Analysis:

Immediately analyze samples or store them at -80°C.

Inject a fixed volume of each dialysate sample into the HPLC-ED system.

Separate monoamines using a reverse-phase column.

Quantify the concentration of dopamine, serotonin, and norepinephrine based on the peak

height or area compared to known standards.

5. Data Analysis:

Calculate the average baseline concentration for each neurotransmitter.

Express the post-injection data as a percentage change from the baseline average.
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Plot the percent change from baseline over time to visualize the neurochemical response to

indatraline.
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Caption: Workflow for an in vivo microdialysis experiment with indatraline.

Application 3: Behavioral Pharmacology Studies
Indatraline is used in behavioral models to investigate the functional consequences of

monoamine reuptake inhibition. Its cocaine-like discriminative effects and its ability to reduce

cocaine self-administration make it a key tool in addiction research.[3][4]

Summary of Behavioral Findings
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Study Type Animal Model
Indatraline
Dosing

Key Findings Reference

Cocaine

Discrimination
Rhesus Monkeys 0.1 - 1.0 mg/kg

Dose-

dependently

substituted for

cocaine, with

effects lasting up

to 24 hours.

[3]

Cocaine Self-

Administration
Rhesus Monkeys

0.1 - 0.56

mg/kg/day (7

days)

Dose-

dependently

decreased

cocaine self-

administration.

The highest dose

nearly eliminated

it.

[3]

Side Effects Rhesus Monkeys >0.1 mg/kg/day

Decreased food-

maintained

responding,

produced

behavioral

stereotypies.

[3]

Reinstatement of

Cocaine-Seeking
Rats

0.03 - 1.00

mg/kg

Reinstated

extinguished

cocaine-taking

behavior, but

was less

efficacious than

selective DAT

inhibitors.

[11]

Experimental Protocol: Cocaine Self-Administration in
Rhesus Monkeys
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This protocol is a condensed representation of methods used to assess how a treatment

medication like indatraline affects cocaine-taking behavior.[3]

1. Animal Training:

Train food-restricted monkeys to press a lever for food pellets on a fixed-ratio (FR) schedule.

Surgically implant an intravenous catheter.

Train monkeys to self-administer cocaine (e.g., 0.032 mg/kg/injection) on an FR schedule

during daily sessions. Sessions alternate between food and cocaine availability.

2. Experimental Procedure (Indatraline Treatment):

Establish a stable baseline of cocaine self-administration over several days.

Begin a 7-day treatment period with daily intramuscular injections of indatraline
hydrochloride (e.g., 0.1 mg/kg/day) or vehicle.

Continue the daily cocaine self-administration sessions throughout the treatment period.

Record the number of cocaine injections self-administered each day.

Monitor for side effects by measuring food-maintained responding on alternating days, body

weight, and general behavior.

3. Data Analysis:

Compare the average number of cocaine injections during the indatraline treatment period to

the baseline period.

Use statistical analysis (e.g., ANOVA) to determine if the reduction in cocaine self-

administration is significant.

Plot the cocaine dose-effect curve (if tested) before and during indatraline treatment to see if

the curve is shifted.
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Caption: Workflow for a cocaine self-administration study with indatraline treatment.

Application 4: Cellular Signaling Pathway Analysis
Beyond its canonical role, indatraline has been shown to induce autophagy, a cellular recycling

process. It achieves this by modulating the AMPK/mTOR/S6K signaling pathway, which is a

central regulator of cell growth and metabolism.[6]

Signaling Pathway: Indatraline-Induced Autophagy
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Indatraline activates AMP-activated protein kinase (AMPK), which in turn inhibits the

mammalian target of rapamycin (mTOR) complex 1 (mTORC1). Inhibition of mTORC1 de-

represses the ULK1 complex, initiating the formation of the autophagosome. A key marker of

this process is the conversion of the protein LC3-I to its lipidated form, LC3-II.
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Caption: Indatraline induces autophagy by activating AMPK and inhibiting mTOR signaling.[6]
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Experimental Protocol: Western Blot for LC3 Conversion
This protocol allows for the detection of autophagy by measuring the increase in the LC3-

II/LC3-I ratio in cell culture.

1. Materials and Reagents:

HeLa cells or other suitable cell line.[5]

Indatraline hydrochloride stock solution.

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

BCA protein assay kit.

SDS-PAGE gels, running buffer, and transfer buffer.

PVDF membrane.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin (loading control).

Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse.

Enhanced chemiluminescence (ECL) substrate.

2. Cell Culture and Treatment:

Culture HeLa cells to ~70% confluency.

Treat cells with varying concentrations of indatraline (e.g., 0-5 µM) for 24 hours.[5] A positive

control (e.g., rapamycin) and vehicle control (DMSO) should be included.

3. Protein Extraction:

Wash cells with ice-cold PBS.

Lyse cells directly on the plate with ice-cold lysis buffer.
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Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 min at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.

4. Western Blotting:

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate proteins by SDS-PAGE. LC3-I migrates at ~16 kDa and LC3-II at ~14 kDa.

Transfer proteins to a PVDF membrane.

Block the membrane for 1 hour at room temperature in blocking buffer.

Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1

hour.

Wash again and apply ECL substrate.

Image the blot using a chemiluminescence detection system.

Strip the membrane and re-probe with β-actin antibody as a loading control.

5. Data Analysis:

Perform densitometry on the bands corresponding to LC3-I and LC3-II.

Calculate the LC3-II/LC3-I ratio for each sample.

Normalize the ratio to the loading control (β-actin).

Compare the ratios across different treatment conditions to quantify the induction of

autophagy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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